molecular formula C9H10O6S2 B13247568 2,6-Dimethanesulfonylbenzoic acid

2,6-Dimethanesulfonylbenzoic acid

Cat. No.: B13247568
M. Wt: 278.3 g/mol
InChI Key: FPJULHLUBODJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethanesulfonylbenzoic acid is an organic compound characterized by the presence of two methanesulfonyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethanesulfonylbenzoic acid typically involves the sulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the sulfonation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethanesulfonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acids depending on the reagents and conditions used .

Scientific Research Applications

2,6-Dimethanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethanesulfonylbenzoic acid is unique due to the presence of two methanesulfonyl groups, which impart distinct chemical properties such as increased acidity and reactivity towards nucleophiles. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H10O6S2

Molecular Weight

278.3 g/mol

IUPAC Name

2,6-bis(methylsulfonyl)benzoic acid

InChI

InChI=1S/C9H10O6S2/c1-16(12,13)6-4-3-5-7(17(2,14)15)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

FPJULHLUBODJTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.